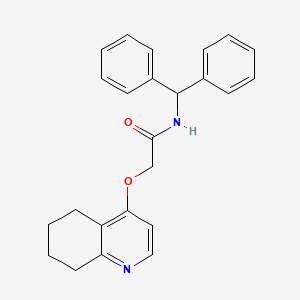

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, commonly referred to as BTQOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTQOA is a member of the benzhydryl ether family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Synthesis and Characterization

A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydroisoquinolines through catalytic hydrogenation of corresponding acetamido-substituted quinolines and isoquinolines followed by acetamide hydrolysis was described. This approach yields products with good to moderate yields depending on the position of the acetamido substituent (Skupinska, McEachern, Skerlj, & Bridger, 2002). Additionally, the oxidative functionalization of the benzylic C-H bonds in tetrahydroisoquinolines, showcasing metal-free conditions and oxygen atmosphere for C-C bond forming reactions, emphasizes the significance of acetic acid in accelerating these reactions (Ueda, Yoshida, & Tokuyama, 2014).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, demonstrating potency up to 3.0-fold higher compared to the positive control 5-FU. This study indicates the therapeutic potential of similar compounds against various cancer cell lines (Al-Suwaidan et al., 2016).

Imaging and Diagnostic Applications

The study of 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, in the brain demonstrated their utility in visualizing increased TSPO expression in infarcted rat brain. This research opens avenues for imaging studies of translocator protein (TSPO) in primates, suggesting potential diagnostic applications (Yui et al., 2010).

Antibacterial Agents

A study on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives revealed a broad spectrum of antibacterial activity against tested microorganisms, suggesting the potential of such compounds in developing new antibacterial agents (Bhoi et al., 2015).

properties

IUPAC Name |

N-benzhydryl-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-23(17-28-22-15-16-25-21-14-8-7-13-20(21)22)26-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-16,24H,7-8,13-14,17H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNPVHLGVUWLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)